4-(Difluoromethyl)-2-iodobenzo[d]oxazole

Cross-coupling Oxidative addition Bond dissociation energy

4-(Difluoromethyl)-2-iodobenzo[d]oxazole (CAS 1806430-63-6) is a heterocyclic building block belonging to the benzo[d]oxazole family, structurally defined by a benzene ring fused to a 1,3-oxazole core. The molecule carries an iodine atom at the C2 position and a difluoromethyl (–CF₂H) group at the C4 position of the benzoxazole scaffold.

Molecular Formula C8H4F2INO
Molecular Weight 295.02 g/mol
Cat. No. B12872620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethyl)-2-iodobenzo[d]oxazole
Molecular FormulaC8H4F2INO
Molecular Weight295.02 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)OC(=N2)I)C(F)F
InChIInChI=1S/C8H4F2INO/c9-7(10)4-2-1-3-5-6(4)12-8(11)13-5/h1-3,7H
InChIKeyNYJUFQUBZPXRTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Difluoromethyl)-2-iodobenzo[d]oxazole: Compound Identity, Physicochemical Baseline, and Procurement Context


4-(Difluoromethyl)-2-iodobenzo[d]oxazole (CAS 1806430-63-6) is a heterocyclic building block belonging to the benzo[d]oxazole family, structurally defined by a benzene ring fused to a 1,3-oxazole core. The molecule carries an iodine atom at the C2 position and a difluoromethyl (–CF₂H) group at the C4 position of the benzoxazole scaffold . The molecular formula is C₈H₄F₂INO, and the molecular weight is 295.02 g·mol⁻¹. The compound is primarily sourced as a synthetic intermediate for medicinal chemistry and agrochemical research programs, where the combination of a C2-iodo handle and a C4-CF₂H substituent distinguishes it from simpler benzoxazole derivatives that lack one or both of these functional elements .

Why 4-(Difluoromethyl)-2-iodobenzo[d]oxazole Cannot Be Replaced by 2-Chloro, 2-Bromo, or Non-Fluorinated Benzoxazole Analogs


The three closest structural comparators—2-chloro-4-(difluoromethyl)benzo[d]oxazole (CAS 1806536-70-8), 2-bromo-4-(difluoromethyl)benzo[d]oxazole, and 2-iodobenzo[d]oxazole (CAS 102675-92-3)—share the benzoxazole core but differ in the halogen at C2 or the absence of the CF₂H group. These differences are not cosmetic: the C2-iodo group exhibits a substantially lower carbon–halogen bond dissociation energy (C–I ≈ 240 kJ·mol⁻¹) than the corresponding C–Br (≈276 kJ·mol⁻¹) or C–Cl (≈328 kJ·mol⁻¹) bonds, which directly impacts oxidative addition rates in palladium-catalysed cross-coupling reactions [1]. Simultaneously, the C4-CF₂H group functions as a lipophilic hydrogen-bond donor (Abraham’s A = 0.085–0.126) [2], a property absent in C4-H, C4-CH₃, or C4-CF₃ analogs. Substituting either the C2-iodo or the C4-CF₂H moiety therefore alters both the reactivity profile and the molecular recognition capacity of the compound, making direct interchange unreliable without experimental re-validation.

Quantitative Differentiation Evidence: 4-(Difluoromethyl)-2-iodobenzo[d]oxazole vs. Closest Structural Analogs


C–I Bond Lability Enables Faster Oxidative Addition Relative to C–Br and C–Cl Analogs

The C2-iodo substituent in 4-(difluoromethyl)-2-iodobenzo[d]oxazole provides a thermodynamic advantage for palladium-catalysed cross-coupling reactions. The carbon–iodine bond dissociation energy (BDE) for aryl iodides is approximately 240 kJ·mol⁻¹, compared with ~276 kJ·mol⁻¹ for aryl bromides and ~328 kJ·mol⁻¹ for aryl chlorides [1]. This ~36 kJ·mol⁻¹ lower BDE relative to the 2-bromo analog, and ~88 kJ·mol⁻¹ lower relative to the 2-chloro analog, translates to a measurably lower activation barrier for oxidative addition. The 2-chloro-4-(difluoromethyl)benzo[d]oxazole comparator (CAS 1806536-70-8, LogP 3.42) therefore requires harsher catalytic conditions or longer reaction times for equivalent cross-coupling outcomes.

Cross-coupling Oxidative addition Bond dissociation energy

CF₂H Group Introduces Hydrogen-Bond Donor Capacity Absent in Non-Fluorinated and CF₃ Analogs

The C4-difluoromethyl group functions as a hydrogen-bond (HB) donor, a property that is absent in the methyl (–CH₃) or trifluoromethyl (–CF₃) substituents. The Abraham hydrogen-bond acidity parameter A for aryl-CF₂H falls in the range 0.085–0.126 [1]. For comparison, the A values for the –CH₃ and –CF₃ groups are effectively zero (non-HB donors). In the expanded study by Zafrani et al. (2019), the A range across all CF₂H environments was 0.035–0.165 [2]. The 2-iodobenzo[d]oxazole comparator (CAS 102675-92-3, LogP 2.43, PSA 26.03) lacks any CF₂H character and therefore cannot engage in CF₂H-mediated hydrogen-bond interactions with target proteins.

Hydrogen bond acidity Bioisostere Lipophilic hydrogen bond donor

CF₂H Electron-Withdrawing Effect Modulates Benzoxazole Ring Electronics Differently from –H, –CH₃, and –CF₃

The C4-CF₂H group exerts a moderate electron-withdrawing effect on the benzoxazole ring with Hammett constants σₘ = 0.29 and σₚ = 0.32 [1]. This is intermediate between the strong electron-withdrawing –CF₃ group (σₘ ≈ 0.43, σₚ ≈ 0.54) and the electron-donating –CH₃ group (σₘ ≈ –0.07, σₚ ≈ –0.17). The comparator 2-chloro-4-(difluoromethyl)benzo[d]oxazole exhibits a LogP of 3.42 , and replacement of the C2-iodo with C2-chloro is expected to shift ring electronics and lipophilicity in opposite directions compared with the target compound, potentially altering both reactivity and pharmacokinetic properties.

Hammett constant Electronic effect Substituent constant

Predicted Lipophilicity Landscape: 4-(Difluoromethyl)-2-iodobenzo[d]oxazole Occupies a Unique LogP Window vs. 2-Chloro and Unsubstituted Analogs

The 2-iodo substituent contributes a Hansch π value of approximately +1.12, exceeding the contributions of bromo (π ≈ +0.86) and chloro (π ≈ +0.71) [1]. Combined with the CF₂H group (ΔlogP vs –CH₃ of –0.1 to +0.4 depending on the attached scaffold) [2], the target compound is predicted to exhibit a LogP substantially higher than 2-chloro-4-(difluoromethyl)benzo[d]oxazole (LogP 3.42) and markedly higher than 2-iodobenzo[d]oxazole (LogP 2.43) . This places 4-(difluoromethyl)-2-iodobenzo[d]oxazole in a unique lipophilicity window that may favour membrane permeability while retaining the hydrogen-bond donor capacity of CF₂H.

LogP Lipophilicity Computational prediction

Procurement-Driven Application Scenarios for 4-(Difluoromethyl)-2-iodobenzo[d]oxazole


Palladium-Catalysed Cross-Coupling for Benzo[d]oxazole Library Synthesis

The low C–I bond dissociation energy (~240 kJ·mol⁻¹) makes this compound the preferred electrophilic partner for Suzuki–Miyaura, Sonogashira, and Negishi couplings when constructing C2-arylated, alkenylated, or alkynylated 4-(difluoromethyl)benzo[d]oxazole libraries. Where the 2-chloro analog (LogP 3.42) requires elevated temperatures or specialised ligand systems, the iodo derivative is expected to couple under milder conditions, preserving sensitive functional groups introduced at later synthetic stages.

Fragment-Based Drug Discovery Requiring a CF₂H Hydrogen-Bond Donor Motif

The C4-CF₂H group functions as a lipophilic hydrogen-bond donor (Abraham’s A = 0.085–0.126) , a property absent in the 2-iodobenzo[d]oxazole comparator (LogP 2.43, A ≈ 0) . This enables the compound to serve as a fragment or early lead scaffold that engages protein targets through CF₂H-mediated hydrogen bonds while simultaneously providing a C2-iodo handle for subsequent parallel derivatisation.

Electronically Tuned Benzoxazole Scaffolds for Kinase or GPCR Targeted Libraries

The moderate electron-withdrawing character of CF₂H (σₘ = 0.29, σₚ = 0.32) provides a differentiated electronic profile compared to the stronger –CF₃ (σₘ ≈ 0.43) and electron-donating –CH₃ (σₘ ≈ –0.07). This tuning allows medicinal chemists to probe electronic effects on target binding without the excessive lipophilicity or metabolic instability sometimes associated with –CF₃-substituted benzoxazoles.

Agrochemical Intermediate Requiring Orthogonal Reactivity of C2-I and C4-CF₂H

In agrochemical discovery, the orthogonal reactivity of the C2-iodo group (suitable for metal-catalysed cross-coupling) and the C4-CF₂H group (resistant to nucleophilic displacement under standard coupling conditions) allows sequential functionalisation strategies. The 4-(fluoromethyl)-2-iodobenzo[d]oxazole (CAS 1804085-05-9) offers a monofluorinated comparator, but the CF₂H variant provides both greater metabolic stability and hydrogen-bond donor capacity, which are critical for translating greenhouse activity to field performance.

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